3-chloro-6-(difluoromethoxy)-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the chloro and difluoromethoxy groups: These groups can be introduced through halogenation and nucleophilic substitution reactions.
Attachment of the pyridyl and carboxamide groups: This step often involves coupling reactions using reagents like amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(difluoromethoxy)-N-(5-methyl-2-pyridyl)-1-benzothiophene-3-carboxamide
- 3-Bromo-6-(difluoromethoxy)-N-(5-methyl-2-pyridyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, for example, can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C16H11ClF2N2O2S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N-(5-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClF2N2O2S/c1-8-2-5-12(20-7-8)21-15(22)14-13(17)10-4-3-9(23-16(18)19)6-11(10)24-14/h2-7,16H,1H3,(H,20,21,22) |
InChI Key |
BEZZHSAYVNAGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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